Synthetic Intermediate for Selective AMPDA Inhibitors: Comparative Ki Values
The 4,7-dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one core is essential for generating a series of N3-substituted coformycin aglycon analogues that selectively inhibit AMPDA over ADA. A derivative with an alpha-benzyl hexanoic acid side chain (Compound 7j) exhibited an AMPDA Ki of 0.41 µM, compared to an ADA Ki of >1000 µM [1]. This >2400-fold selectivity is a direct result of modifications to the parent core, and the unsubstituted core itself (Compound 4) serves as the critical synthetic entry point for this class of inhibitors [2].
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Derivative 7j (from core): AMPDA Ki = 0.41 µM |
| Comparator Or Baseline | Derivative 7j (from core): ADA Ki > 1000 µM |
| Quantified Difference | >2400-fold selectivity for AMPDA over ADA |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This data demonstrates the core scaffold's potential for achieving high target selectivity, a critical parameter for minimizing off-target effects in drug development.
- [1] Bookser, B. C., Kasibhatla, S. R., Appleman, J. R., & Erion, M. D. (2000). AMP Deaminase Inhibitors. 2. Initial Discovery of a Non-Nucleotide Transition-State Inhibitor Series. Journal of Medicinal Chemistry, 43(8), 1495–1507. View Source
- [2] Bookser, B. C., Kasibhatla, S. R., Appleman, J. R., & Erion, M. D. (2000). AMP Deaminase Inhibitors. 2. Initial Discovery of a Non-Nucleotide Transition-State Inhibitor Series. Journal of Medicinal Chemistry, 43(8), 1495–1507. View Source
